molecular formula C11H9N3S B8540019 5-ethynyl-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine

5-ethynyl-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B8540019
M. Wt: 215.28 g/mol
InChI Key: ULPLHCVGSKJUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

A 25 mL round bottom flask was charged with N-methyl-4-(thiophen-2-yl)-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine (0.518 g, 1.80 mmol), methanol (20 mL), and potassium carbonate (0.747 g, 5.41 mmol), and the reaction mixture stirred at room temperature for 24 hours. The reaction mixture was concentrated and the residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane) to 5-ethynyl-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine. MS m/z=216 [M+H]+. Calc'd for C11H9N3S: 215.
Name
N-methyl-4-(thiophen-2-yl)-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
0.747 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[C:6]([C:14]#[C:15][Si](C)(C)C)=[CH:5][N:4]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:14]([C:6]1[C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:8][C:3]([NH:2][CH3:1])=[N:4][CH:5]=1)#[CH:15] |f:1.2.3|

Inputs

Step One
Name
N-methyl-4-(thiophen-2-yl)-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine
Quantity
0.518 g
Type
reactant
Smiles
CNC1=NC=C(C(=N1)C=1SC=CC1)C#C[Si](C)(C)C
Name
Quantity
0.747 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane) to 5-ethynyl-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#C)C=1C(=NC(=NC1)NC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.